2-Bromo-3-methylbenzamide

Übersicht

Beschreibung

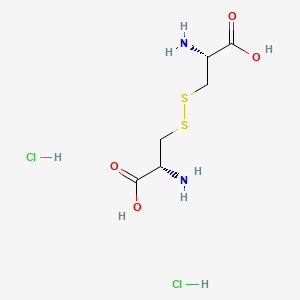

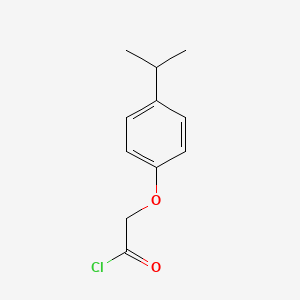

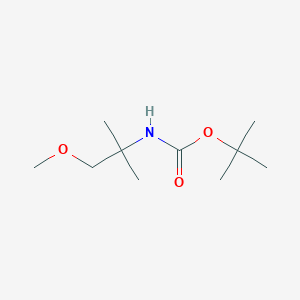

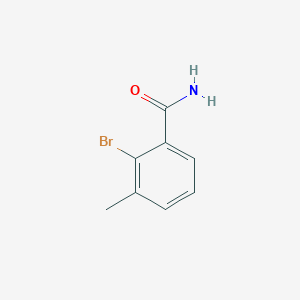

2-Bromo-3-methylbenzamide is a chemical compound with the CAS Number: 101421-85-6 . It has a molecular weight of 214.06 . The IUPAC name for this compound is 2-bromo-3-methylbenzamide .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzamide is represented by the formula C8H8BrNO . The InChI code for this compound is 1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methylbenzamide include a molecular weight of 214.06 and a molecular formula of C8H8BrNO . Other specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Heterocyclic Compounds

2-Bromo-3-methylbenzamide is utilized in the synthesis of heterocyclic compounds. For instance, its reaction with alkynyl acids in the presence of a copper(I) catalyst leads to the formation of substituted 3-methyleneisoindolin-1-ones, a class of heterocyclic compounds. This process involves decarboxylative cross-coupling followed by a heteroannulation step (Gogoi et al., 2014). Additionally, similar copper-catalyzed domino reactions involving 2-bromobenzamides and terminal alkynes have been developed to synthesize these compounds, offering flexibility in varying the substituents on the aromatic ring (Li et al., 2009).

2. Intermediate in Pharmaceutical Synthesis

2-Bromo-3-methylbenzamide serves as an intermediate in the synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of chlorantraniliprole, a ryanodine receptor activator used as an insecticide. The process involves a series of reactions including esterification, reduction, and aminolysis (Chen Yi-fen et al., 2010).

3. Photodynamic Therapy Applications

2-Bromo-3-methylbenzamide derivatives have been explored for their potential in photodynamic therapy. A study reported the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which demonstrated high singlet oxygen quantum yield. These properties are crucial for Type II photodynamic therapy mechanisms, suggesting the potential application of these compounds in cancer treatment (Pişkin et al., 2020).

4. Role in Insect and Mammalian Nervous Systems

2-Bromo-3-methylbenzamide, specifically in the form of N,N-Diethyl-3-methylbenzamide (deet), has been studied for its effects on cholinesterase activity in both insect and mammalian nervous systems. Deet is not just a behavior-modifying chemical but also an inhibitor of cholinesterase activity. This finding is significant, particularly considering deet's widespread use as an insect repellent and its potential interactions with other chemicals (Corbel et al., 2009).

Safety And Hazards

The safety data sheet for 2-Bromo-3-methylbenzamide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Eigenschaften

IUPAC Name |

2-bromo-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNLPFZVSBANLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)